molecular formula C13H16N2O B1430233 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole CAS No. 1267216-63-6

7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole

Cat. No. B1430233
CAS RN: 1267216-63-6
M. Wt: 216.28 g/mol
InChI Key: XFNWBAIKMNDOLN-UHFFFAOYSA-N
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Description

“7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic aromatic organic compound, and a piperidine ring, which is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecule contains a benzoxazole ring and a piperidine ring. The benzoxazole ring system is aromatic and consists of a benzene ring fused to an oxazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability would influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivatives Formation : 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole derivatives can be formed through various chemical reactions. For example, 2-Dichlormethyl-benzoxazoles react with sodium methylate or piperidine, leading to ring enlargement and formation of benzoxazine derivatives (Gauss & Heitzer, 1970).

Biological and Pharmacological Activities

  • Potential α1-AR Antagonistic Activities : Derivatives of this compound have been synthesized and evaluated for their potential α1-adrenergic receptor (α1-AR) antagonistic activities. For instance, some compounds in this class showed significant α1-AR antagonistic activity (Li et al., 2008).

  • Molecular Structure Analysis : The molecular structure and vibrational frequencies of benzoxazole derivatives, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, have been determined using methods like HF and DFT, revealing stable conformers and providing insights into their chemical behavior (Taşal et al., 2009).

  • Antipsychotic Properties : Some this compound derivatives have been studied for their potential antipsychotic effects. These compounds displayed good affinity for D2 receptors, a profile associated with atypical antipsychotics (Bolós et al., 1998).

Molecular Docking and Synthesis Studies

  • Anti-Tubercular Activity and Docking Study : Derivatives of benzoxazole have been synthesized and evaluated for anti-tubercular activity. Docking studies to the pantothenate synthetase enzyme site have been conducted to understand the binding interactions with the receptor, contributing to the development of potential anti-tubercular agents (Naidu et al., 2016).

  • Pro-apoptotic and Angio-inhibitory Activities : Novel benzisoxazole derivatives, including those related to this compound, have been synthesized and screened for pro-apoptotic and angio-inhibitory activities, showing promising results in cancer treatment strategies (Byrappa et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a piperidine ring act on the central nervous system .

Safety and Hazards

Without specific safety data for “7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole”, it’s difficult to comment on its safety and hazards. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

7-methyl-2-piperidin-4-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNWBAIKMNDOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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